3-Bromo-4-methylisoxazole

Description

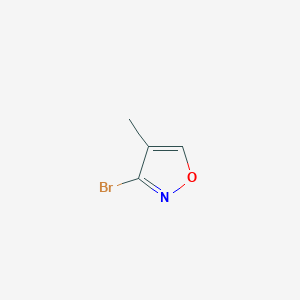

3-Bromo-4-methylisoxazole (CAS: 903131-37-3) is a halogenated isoxazole derivative characterized by a bromine atom at position 3 and a methyl group at position 4 of the heterocyclic ring. The compound’s structure confers electrophilic reactivity at the bromine site and steric effects from the methyl substituent, making it a versatile intermediate in medicinal chemistry and materials science.

However, its structural analogs and derivatives remain under active investigation for applications such as antimicrobial agents and anti-inflammatory drug candidates .

Properties

IUPAC Name |

3-bromo-4-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-2-7-6-4(3)5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCIVJBTDIVSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylisoxazole typically involves the halogenation of isoxazole derivatives. One common method is the bromination of 4-methylisoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cycloaddition Reactions: Isoxazoles are known to participate in cycloaddition reactions, forming complex ring structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

Substitution Products: Various substituted isoxazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the isoxazole ring.

Reduction Products: Reduced forms of the isoxazole ring.

Scientific Research Applications

Scientific Research Applications

The following sections detail the primary applications of 3-Bromo-4-methylisoxazole in scientific research.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs with potential:

- Anticancer Activity : Research has indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines at concentrations above 10 µM, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Effects : Isoxazole derivatives have demonstrated antimicrobial activity against various pathogens, potentially disrupting microbial cell membranes or inhibiting essential enzymes.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex heterocyclic structures. It is utilized in the synthesis of various derivatives that may possess unique biological activities or enhanced properties.

Material Science

The compound is also explored for its potential in material science, particularly in developing novel materials with unique electronic and optical properties. Its bromine substitution enhances reactivity, making it suitable for applications requiring specific electronic characteristics.

Anticancer Research

A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, linked to increased markers of apoptosis. This suggests promising avenues for further development as a therapeutic agent against cancer.

Anti-inflammatory Study

In an animal model assessing inflammation, administration of the compound resulted in a notable decrease in edema and inflammatory cytokines compared to control groups. These findings support its potential therapeutic applications in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylisoxazole involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the isoxazole ring can engage in hydrogen bonding and π-π stacking interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Bromine Position: Bromine at C3 (as in this compound) facilitates nucleophilic aromatic substitution, whereas bromine at C4 (e.g., 5-Amino-4-bromo-3-methylisoxazole) directs reactivity toward electrophilic additions .

- Functional Groups: Carboxylic acid substituents (e.g., 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid) increase polarity, limiting blood-brain barrier penetration but enhancing solubility for intravenous formulations . Trifluoromethoxy groups (e.g., in compound 4o) improve lipophilicity, favoring cellular uptake in anticancer assays .

Spectroscopic Differentiation

- NMR : Aromatic proton signals in 3-(4-bromophenyl)-5-(3-methoxyphenyl)isoxazole (δ 7.93–7.68) differ markedly from those in this compound due to electron-donating methoxy groups .

- IR: The presence of amino groups (e.g., 5-Amino-4-bromo-3-methylisoxazole) introduces NH stretches at 3364 cm⁻¹, absent in non-amino analogs .

Application-Specific Trends

- Material Science : Ethoxy-substituted derivatives (e.g., 4-Bromo-3-ethoxy-5-methylisoxazole) exhibit stability in polymer matrices, unlike methyl-substituted variants .

Biological Activity

3-Bromo-4-methylisoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties, neuroprotective effects, and interactions with various biochemical pathways. This article will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the bromine atom at the 3-position and the methyl group at the 4-position contributes to its unique reactivity and biological activity. The compound's solubility and reactivity are influenced by these substituents, allowing it to participate in various chemical reactions.

Mode of Action:

This compound interacts with biological targets through several mechanisms. It has been shown to modulate enzyme activity and influence cellular signaling pathways, potentially leading to therapeutic effects in various conditions.

Biochemical Pathways:

Research indicates that isoxazole derivatives can affect multiple biochemical pathways, including:

- Antimicrobial Activity: Inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

- Neuroprotective Effects: Potential modulation of neurotransmitter systems, contributing to protective effects against neurodegenerative diseases.

Antimicrobial Properties

One of the most studied biological activities of this compound is its antimicrobial efficacy. Various studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (Gentamicin) |

|---|---|---|

| Staphylococcus aureus (ATCC 25923) | 15 | 30 |

| Escherichia coli (ATCC 25922) | 12 | 28 |

| Pseudomonas aeruginosa (ATCC 27853) | 10 | 25 |

The compound's effectiveness varies among different strains, indicating its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. A case study involving animal models indicated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. The proposed mechanism involves the modulation of oxidative stress markers and inflammatory cytokines, suggesting a protective role in neurodegenerative conditions .

Case Studies

-

Case Study on Antimicrobial Activity:

In a laboratory setting, researchers synthesized several derivatives of isoxazole compounds, including this compound. The antimicrobial activity was assessed using the disc diffusion method against common pathogens. The results confirmed its potential as an effective antimicrobial agent . -

Neuroprotection in Animal Models:

In another study focusing on neuroprotection, rats treated with this compound exhibited significantly lower levels of neuronal apoptosis compared to control groups. This study highlighted the compound's ability to mitigate oxidative stress and inflammation in brain tissues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-methylisoxazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves cyclization reactions using halogenated precursors. For example, chlorination of oxime intermediates followed by ring closure with ethyl acetoacetate has been documented for structurally similar isoxazoles . Reaction parameters such as temperature (reflux conditions), solvent choice (absolute ethanol), and catalytic additives (e.g., glacial acetic acid) significantly influence yield. Optimization should include stepwise analysis of intermediates via TLC or HPLC .

Q. How can researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Melting Point (mp) : Compare observed mp (e.g., 61–63°C for analogous brominated isoxazoles) with literature values .

- NMR : Analyze /-NMR for characteristic peaks (e.g., methyl groups at δ ~2.5 ppm, bromine-induced deshielding).

- Mass Spectrometry : Confirm molecular ion ([M]) and fragmentation patterns via HRMS (EI, 70 eV) to match calculated values (e.g., CHBrNO) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in a dry, ventilated area away from heat/light; use airtight containers to prevent degradation .

- Exposure Mitigation : Wear PPE (gloves, goggles), and avoid inhalation/contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine’s electron-withdrawing nature enhances electrophilicity at the 3-position, facilitating Suzuki-Miyaura or Ullmann couplings. To study this, design experiments comparing reaction rates with non-halogenated analogs. Use DFT calculations to map electron density and predict regioselectivity .

Q. How can contradictions in reported synthetic yields for brominated isoxazoles be resolved?

- Methodological Answer : Discrepancies often arise from variations in halogenation efficiency or purification methods. Systematically test:

- Halogen Sources : Compare NBS vs. Br in controlled reactions.

- Workup Protocols : Evaluate column chromatography vs. recrystallization for purity vs. yield trade-offs .

- Analytical Validation : Use quantitative -NMR to verify yields independently .

Q. What computational tools are suitable for modeling the stability of this compound under varying pH or thermal conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., 25–100°C).

- pKa Prediction : Use software like ACD/Labs to assess protonation states in aqueous buffers. Validate with experimental stability studies (HPLC monitoring over 24–72 hours) .

Q. How does the methyl group at the 4-position affect the compound’s spectroscopic and catalytic properties compared to other alkyl-substituted isoxazoles?

- Methodological Answer : Conduct comparative studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.